
2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyridine ring with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but lacks the piperidine moiety.
5-(Piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid: Similar structure but lacks the oxo group.
Uniqueness
2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both the oxo group and the piperidine moiety, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-oxo-5-piperidin-4-yl-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10-9(11(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h5-7,12H,1-4H2,(H,13,14)(H,15,16) |
InChIキー |
BSKJWSPYGBMWOI-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CNC(=O)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
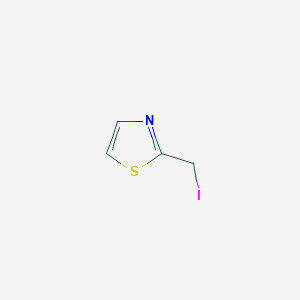
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)


![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)
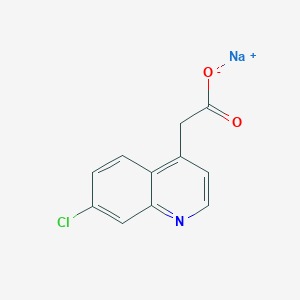

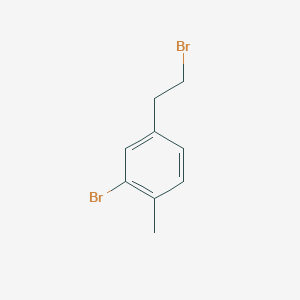

![2-[(2-Fluorophenyl)methyl]-1h-1,3-benzodiazol-5-amine](/img/structure/B13193541.png)
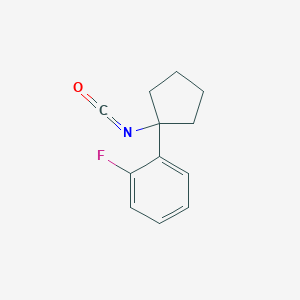
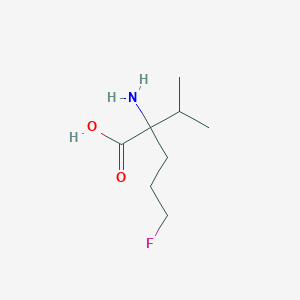
![7-Methylspiro[2.5]octan-5-one](/img/structure/B13193576.png)
